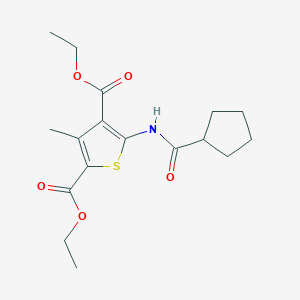
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a chemical compound with the molecular formula C₁₇H₂₃NO₅S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of ester and amide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ester Groups: The ester groups are introduced by esterification reactions, typically using diethyl carbonate or similar reagents.
Amidation: The amide group is introduced by reacting the intermediate compound with cyclopentylcarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and amines.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Similar structure but with an amino group instead of the cyclopentylcarbonylamino group.
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the amide group, making it less complex.
Uniqueness
2,4-DIETHYL 5-CYCLOPENTANEAMIDO-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to the presence of both ester and amide functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H23NO5S |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
diethyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5S/c1-4-22-16(20)12-10(3)13(17(21)23-5-2)24-15(12)18-14(19)11-8-6-7-9-11/h11H,4-9H2,1-3H3,(H,18,19) |
Clé InChI |
JLEUNDXVJQYPGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Diamino-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2,5-dicarbonitrile](/img/structure/B335177.png)

![1-methyl-3-{3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B335179.png)

![propyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335183.png)
![3-(4-methoxyphenyl)-2-(2-propynylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335184.png)
![4-{[4-(2-Naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B335189.png)


![3-({[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335195.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335199.png)
![4-{4-[Ethyl(methyl)amino]benzylidene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B335200.png)

